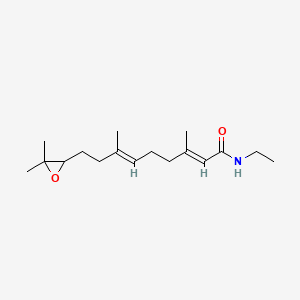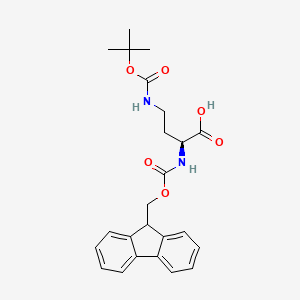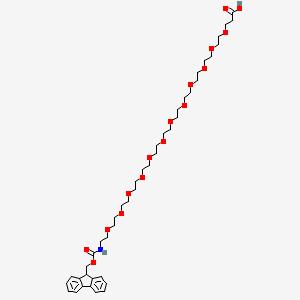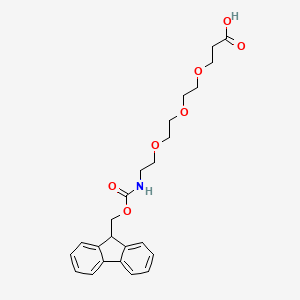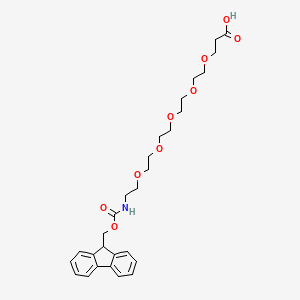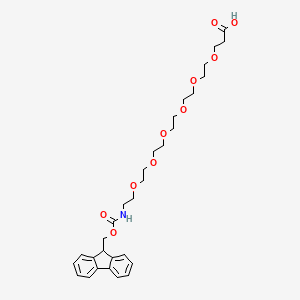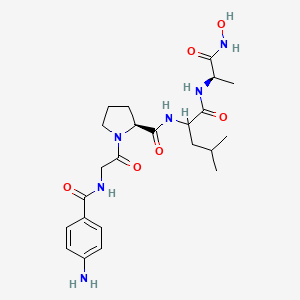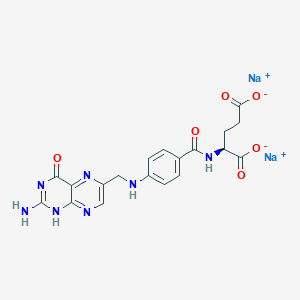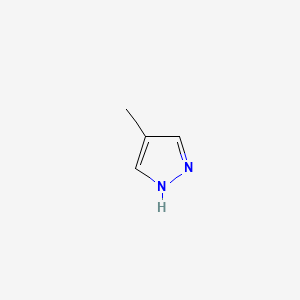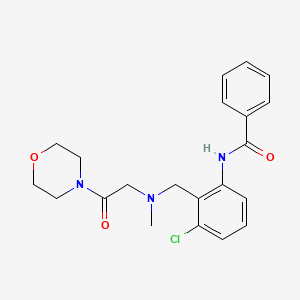
1,2-Diphénylpropan-2-amine
Vue d'ensemble
Description
1,2-Diphenylpropan-2-amine is a chemical compound with the CAS Number: 118910-28-4 . It has a molecular weight of 211.31 and its IUPAC name is 1,2-diphenyl-2-propanamine . It is a metabolite of Remacemide and acts as an anti-convulsant .
Synthesis Analysis
The synthesis of amines like 1,2-Diphenylpropan-2-amine can be achieved by reduction of nitriles or amides and nitro compounds . Reactions involving alkyl groups, S N 2 reactions of alkyl halides, ammonia and other amines are also possible . Another method involves nucleophilic attack by an azide ion on an alkyl halide, followed by reduction of the azide so formed .Molecular Structure Analysis
The Inchi Code for 1,2-Diphenylpropan-2-amine is 1S/C15H17N/c1-15(16,14-10-6-3-7-11-14)12-13-8-4-2-5-9-13/h2-11H,12,16H2,1H3 . This indicates the molecular structure of the compound.Chemical Reactions Analysis
Amines like 1,2-Diphenylpropan-2-amine can undergo alkylation and acylation . Primary, secondary, and tertiary amines can be alkylated by reaction with a primary alkyl halide . Primary and secondary amines can also be acylated by nucleophilic acyl substitution reaction with an acid chloride or an acid anhydride to yield an amide .Physical And Chemical Properties Analysis
1,2-Diphenylpropan-2-amine is a liquid at room temperature . The storage temperature is 4 degrees Celsius .Applications De Recherche Scientifique
1,2-Diphénylpropan-2-amine : Analyse complète des applications de la recherche scientifique
Recherche pharmaceutique : Le this compound est utilisé en recherche pharmaceutique pour la synthèse de composés pharmacologiquement actifs. Les transaminases (TA) sont utilisées comme biocatalyseurs pour la synthèse directe de dérivés de 1-phénylpropan-2-amine disubstitués énantiopurs à partir de cétones prochirales, offrant une méthode à la fois respectueuse de l'environnement et économiquement viable .
Biocatalyse : Le composé sert de substrat dans les processus biocatalytiques impliquant des biocatalyseurs cellulaires entiers immobilisés avec une activité ®-transaminase. Cette application est importante pour la résolution cinétique des amines racémiques, permettant d'accéder aux énantiomères (S) .
Mécanisme D'action
Target of Action
It is known to be a metabolite of the (s,r)-isomer of remacemide , which suggests it may interact with similar targets, such as NMDA receptors.
Mode of Action
Given its structural similarity to Remacemide, it may also act as an antagonist at NMDA receptors, inhibiting the action of the neurotransmitter glutamate .
Result of Action
It has been reported to have anticonvulsant properties , suggesting it may have effects on neuronal excitability.
Safety and Hazards
The safety information for 1,2-Diphenylpropan-2-amine includes several hazard statements. It may cause respiratory irritation (H335), serious eye irritation (H319), and skin irritation (H315) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and ensuring adequate ventilation .
Analyse Biochimique
Biochemical Properties
1,2-Diphenylpropan-2-amine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. One notable interaction is with the enzyme monoamine oxidase (MAO), where 1,2-Diphenylpropan-2-amine acts as a substrate, leading to its oxidative deamination. This interaction is crucial for understanding the compound’s metabolic fate and its potential effects on neurotransmitter levels .
Cellular Effects
1,2-Diphenylpropan-2-amine influences various cellular processes. It has been shown to affect cell signaling pathways, particularly those involving neurotransmitters. The compound can modulate the release and reuptake of neurotransmitters such as dopamine and serotonin, impacting cellular metabolism and gene expression. These effects are significant in understanding the compound’s potential therapeutic applications .
Molecular Mechanism
The molecular mechanism of 1,2-Diphenylpropan-2-amine involves its interaction with specific biomolecules. The compound binds to monoamine oxidase, leading to its inhibition. This inhibition results in increased levels of neurotransmitters in the synaptic cleft, enhancing neurotransmission. Additionally, 1,2-Diphenylpropan-2-amine can influence gene expression by modulating transcription factors involved in neurotransmitter synthesis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1,2-Diphenylpropan-2-amine change over time. The compound exhibits stability under controlled conditions, but it can degrade when exposed to light and air. Long-term studies have shown that 1,2-Diphenylpropan-2-amine can have sustained effects on cellular function, particularly in in vitro models. These effects include prolonged neurotransmitter release and altered cellular metabolism .
Dosage Effects in Animal Models
The effects of 1,2-Diphenylpropan-2-amine vary with different dosages in animal models. At low doses, the compound has been observed to enhance cognitive function and reduce anxiety-like behaviors. At high doses, it can lead to toxic effects, including neurotoxicity and oxidative stress. These findings highlight the importance of dosage optimization for potential therapeutic applications .
Metabolic Pathways
1,2-Diphenylpropan-2-amine is involved in several metabolic pathways. It undergoes phase I and phase II metabolic reactions, including oxidation and conjugation. The primary enzyme involved in its metabolism is monoamine oxidase, which catalyzes its oxidative deamination. The resulting metabolites are further processed by conjugation reactions, leading to their excretion .
Transport and Distribution
Within cells and tissues, 1,2-Diphenylpropan-2-amine is transported and distributed through specific transporters and binding proteins. The compound can cross the blood-brain barrier, allowing it to exert its effects on the central nervous system. Additionally, it can accumulate in specific tissues, influencing its overall pharmacokinetics and pharmacodynamics .
Subcellular Localization
The subcellular localization of 1,2-Diphenylpropan-2-amine is primarily within the mitochondria, where it interacts with monoamine oxidase. This localization is crucial for its biochemical activity, as it allows the compound to modulate neurotransmitter levels effectively. Additionally, post-translational modifications may direct 1,2-Diphenylpropan-2-amine to other cellular compartments, influencing its overall function .
Propriétés
IUPAC Name |
1,2-diphenylpropan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N/c1-15(16,14-10-6-3-7-11-14)12-13-8-4-2-5-9-13/h2-11H,12,16H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JINQHBRSXWQJAZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CC=C1)(C2=CC=CC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60922810 | |
| Record name | 1,2-Diphenylpropan-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60922810 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
118910-28-4 | |
| Record name | Fpl 12495 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118910284 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2-Diphenylpropan-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60922810 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2-diphenylpropan-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DESGLYCINYLREMACEMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F4YZY7Y66V | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




